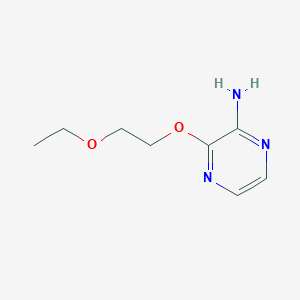

3-(2-Ethoxyethoxy)pyrazin-2-amine

Description

Significance of Pyrazine (B50134) Core in Contemporary Chemical Synthesis and Advanced Materials Science

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental building block in modern chemistry. nih.govchemimpex.com Its unique electronic properties and ability to participate in a wide array of chemical reactions make it a versatile scaffold for synthesizing complex molecules. nih.gov In the realm of materials science, the pyrazine core is integral to the development of advanced materials such as luminescent metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnih.gov These materials exhibit potential applications in gas adsorption and chemical sensing. rsc.orgnih.gov The electron-deficient nature of the pyrazine ring also allows for the creation of low-bandgap π-conjugated polymers, which are of significant interest for use in photovoltaic and optical devices. glpbio.com

Overview of Aminopyrazine Derivatives in Advanced Organic Chemistry

Aminopyrazines, which are pyrazine rings substituted with one or more amino groups, represent a particularly important class of pyrazine derivatives. chemimpex.com They serve as crucial intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. chemimpex.com The presence of the amino group enhances the molecule's reactivity and provides a site for further functionalization, allowing for the creation of diverse molecular architectures. libretexts.orglumenlearning.com In medicinal chemistry, aminopyrazine derivatives have been investigated for a multitude of therapeutic applications. ontosight.ai For instance, certain aminopyrazine derivatives have shown potential as antioxidants and as inhibitors of enzymes like Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer. researchgate.netacs.org The development of synthetic methodologies to create these derivatives is an active area of research, with techniques like reductive amination and nucleophilic substitution being commonly employed. libretexts.orglumenlearning.com

Properties

IUPAC Name |

3-(2-ethoxyethoxy)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-12-5-6-13-8-7(9)10-3-4-11-8/h3-4H,2,5-6H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVCIIPGKCHDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=NC=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 3 2 Ethoxyethoxy Pyrazin 2 Amine

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1696250-77-7 | glpbio.com |

| Molecular Formula | C₈H₁₃N₃O₂ | glpbio.com |

| Molecular Weight | 183.21 g/mol | glpbio.com |

Note: This data is compiled from chemical supplier information and may not have been independently verified in peer-reviewed literature.

Synthesis of 3-Alkoxypyrazin-2-amines

The synthesis of this compound would likely proceed through multi-step sequences common in heterocyclic chemistry. A plausible general approach for creating 3-alkoxypyrazin-2-amines involves the initial construction of a substituted pyrazine (B50134) ring, followed by the introduction of the alkoxy and amino groups.

One potential pathway could start from a di-substituted pyrazine, such as a di-halopyrazine. The halogen atoms can be sequentially substituted. For instance, a nucleophilic substitution reaction with the sodium salt of 2-ethoxyethanol (B86334) would introduce the ether side chain. Subsequent amination, potentially via a palladium-catalyzed cross-coupling reaction or nucleophilic aromatic substitution under specific conditions, would yield the final 3-alkoxy-2-aminopyrazine product.

Another strategy could involve starting with an aminopyrazine precursor. For example, 3-chloro-2-aminopyrazine could be reacted with 2-ethoxyethanol in the presence of a base to form the desired ether linkage. The specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized to achieve a good yield. organic-chemistry.org

Potential Research Applications

Given the biological activities observed in structurally similar aminopyrazine derivatives, this compound could be a molecule of interest in several areas of chemical and biological research.

The aminopyrazine core is a known pharmacophore in various kinase inhibitors. acs.org The specific ethoxyethoxy side chain of this compound could influence its solubility, cell permeability, and binding affinity to biological targets. Therefore, it could be synthesized as part of a library of compounds to be screened for inhibitory activity against various kinases implicated in diseases such as cancer. acs.orgacs.org

Furthermore, the antioxidant properties of some aminopyrazine derivatives suggest that this compound could be investigated for its ability to scavenge reactive oxygen and nitrogen species. researchgate.net The ether side chain might modulate these properties, making it a candidate for studies on oxidative stress-related conditions.

This article delves into the synthetic strategies for preparing this compound and its related pyrazine analogues. The focus is on the fundamental chemical reactions and methodologies employed in the construction of the pyrazine core and the introduction of specific functional groups.

Advanced Spectroscopic and Structural Elucidation of 3 2 Ethoxyethoxy Pyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms can be mapped out.

High-resolution ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The predicted chemical shifts for 3-(2-Ethoxyethoxy)pyrazin-2-amine are based on established substituent effects on the pyrazine (B50134) ring and known values for the ethoxyethoxy side chain.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the aliphatic protons of the side chain. The amino group protons typically appear as a broad singlet. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| H-5 (Pyrazine) | 7.55 | d | 1H | J = 2.8 Hz |

| H-6 (Pyrazine) | 7.25 | d | 1H | J = 2.8 Hz |

| -NH₂ | 5.50 | br s | 2H | N/A |

| -OCH₂- (Side Chain, adjacent to pyrazine) | 4.40 | t | 2H | J = 4.8 Hz |

| -OCH₂- (Side Chain) | 3.80 | t | 2H | J = 4.8 Hz |

| -OCH₂- (Ethyl group) | 3.55 | q | 2H | J = 7.0 Hz |

| -CH₃ (Ethyl group) | 1.20 | t | 3H | J = 7.0 Hz |

The ¹³C NMR spectrum provides information on all carbon atoms, including quaternary carbons. The electron-donating amino group and the electron-withdrawing ether linkage significantly influence the chemical shifts of the pyrazine ring carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Pyrazine) | 155.0 |

| C-3 (Pyrazine) | 148.5 |

| C-5 (Pyrazine) | 125.0 |

| C-6 (Pyrazine) | 122.0 |

| -OCH₂- (Side Chain, adjacent to pyrazine) | 69.0 |

| -OCH₂- (Side Chain) | 68.5 |

| -OCH₂- (Ethyl group) | 66.5 |

| -CH₃ (Ethyl group) | 15.0 |

Two-dimensional NMR experiments are critical for assembling the molecular structure by revealing correlations between nuclei. sdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, the following correlations are expected:

A cross-peak between the pyrazine protons H-5 and H-6.

Correlation between the adjacent methylene (B1212753) groups in the ethoxyethoxy chain: the protons at 4.40 ppm will show a correlation to the protons at 3.80 ppm.

Correlation within the ethyl group: the methylene protons at 3.55 ppm will be coupled to the methyl protons at 1.20 ppm.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps one-bond correlations between protons and their directly attached carbons. sdsu.edu This would confirm the assignments made in the 1D spectra, for instance, by showing a cross-peak between the ¹H signal at 7.55 ppm and the ¹³C signal at 125.0 ppm (C-5), and between the ¹H signal at 1.20 ppm and the ¹³C signal at 15.0 ppm (-CH₃).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key for identifying longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which helps to connect the different fragments of the molecule and assign quaternary carbons. sdsu.eduyoutube.com Crucial HMBC correlations for confirming the structure of this compound would include:

A correlation from the methylene protons at 4.40 ppm to the pyrazine carbon C-3 (at 148.5 ppm), confirming the attachment of the side chain to the ring at this position.

Correlations from the pyrazine proton H-5 (7.55 ppm) to carbons C-3 (148.5 ppm) and C-6 (122.0 ppm).

Correlations from the amino protons (5.50 ppm) to carbons C-2 (155.0 ppm) and C-3 (148.5 ppm), confirming the position of the amino group.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within a molecule. Although less sensitive than ¹H NMR, it is a powerful tool for studying nitrogen-containing compounds. researchgate.net For this compound, three distinct ¹⁵N signals are expected. Based on literature data for similar compounds, the chemical shifts can be predicted. researchgate.netscience-and-fun.de

Pyrazine Ring Nitrogens: The two nitrogen atoms within the pyrazine ring are in different chemical environments. N-1 is adjacent to the amino group, while N-4 is adjacent to the ethoxyethoxy group. Their chemical shifts are expected to be in the range typical for pyridine-like nitrogens, approximately between 230 and 330 ppm relative to nitromethane. science-and-fun.de The specific electronic effects of the substituents would differentiate their exact positions.

Amino Group Nitrogen: The exocyclic amino group nitrogen (-NH₂) is expected to have a chemical shift in the range typical for primary aromatic amines, generally found further upfield, around 40-60 ppm. science-and-fun.de

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. researchgate.net For this compound, the molecular formula is C₈H₁₃N₃O₂. The calculated exact mass for the protonated molecule, [M+H]⁺, would confirm this composition.

Molecular Formula: C₈H₁₄N₃O₂⁺

Calculated Exact Mass ([M+H]⁺): 184.1086

This precise mass measurement allows for the confident assignment of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Analysis of the fragmentation patterns in mass spectrometry provides valuable information about the molecule's structure.

Chemical Ionization (CI): As a soft ionization technique, CI is expected to produce a prominent protonated molecular ion peak [M+H]⁺ at m/z 184. This is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. youtube.com

Electron Ionization (EI): EI is a higher-energy ionization method that leads to more extensive fragmentation. nih.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, key fragmentation pathways would likely involve the ether side chain. scribd.comlibretexts.org

A plausible fragmentation pathway would include:

Alpha-cleavage of the ether chain, leading to the loss of an ethoxy radical (•OCH₂CH₃) or a larger fragment.

Cleavage of the C-O bond connecting the side chain to the pyrazine ring.

Fragmentation of the pyrazine ring itself, often characterized by the loss of HCN.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| 183 | [M]⁺• (Molecular Ion) |

| 138 | [M - CH₂CH₂OH]⁺• (Loss of hydroxyethyl (B10761427) group via rearrangement) |

| 124 | [M - CH₂CH₂OCH₃]⁺ (Cleavage of ether chain) |

| 110 | [Aminopyrazine ring with attached oxygen]⁺ |

| 95 | [Aminopyrazine radical cation]⁺• |

| 45 | [CH₃CH₂O]⁺ (Ethoxy cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides valuable insights into its molecular structure by revealing the characteristic vibrational frequencies of its constituent bonds.

The primary amine (-NH₂) group on the pyrazine ring is a key feature. Primary amines typically exhibit two distinct N-H stretching absorption bands in the region of 3300 to 3500 cm⁻¹. libretexts.orgspectroscopyonline.com The higher frequency band corresponds to the asymmetric stretching vibration, while the lower frequency band is due to symmetric stretching. libretexts.org The presence of these two peaks is a clear indicator of a primary amine. Furthermore, an N-H bending vibration, often referred to as a scissoring mode, is expected to appear in the range of 1590 to 1650 cm⁻¹.

The ether linkage (C-O-C) in the 2-ethoxyethoxy substituent gives rise to a strong, characteristic C-O stretching absorption. This band is typically observed in the region of 1000 to 1300 cm⁻¹. The aromatic pyrazine ring itself displays several characteristic absorptions. These include C=N and C=C stretching vibrations within the ring, which are expected in the 1400 to 1600 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The aliphatic portions of the molecule, the ethyl and ethoxy groups, will show C-H stretching vibrations just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of the CH₂ and CH₃ groups will be present. C-H bending vibrations for these aliphatic groups are also expected in the 1375 to 1470 cm⁻¹ range.

By analyzing the positions, intensities, and shapes of these absorption bands, a detailed picture of the functional groups within this compound can be constructed.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=N and C=C Stretch | 1400 - 1600 |

| Ether (-C-O-C-) | C-O Stretch | 1000 - 1300 |

| Alkyl Groups (-CH₂, -CH₃) | C-H Stretch | < 3000 |

| Alkyl Groups (-CH₂, -CH₃) | C-H Bend | 1375 - 1470 |

X-ray Diffraction Studies (if applicable for single-crystal analysis of related structures)

As of the current date, a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature. However, X-ray diffraction studies on related pyrazine derivatives provide significant insights into the expected solid-state conformation and intermolecular interactions of the pyrazine core.

Studying pyrazine and its derivatives by X-ray diffraction can present challenges, such as the tendency of some solid samples to absorb carbon dioxide. optica.orgoptica.org To overcome this, researchers have often prepared and studied picrate (B76445) derivatives to obtain suitable crystalline materials for diffraction studies. optica.orgoptica.org

X-ray analysis of pyrazine itself has confirmed that the ring is planar. researchgate.net Studies on various pyrazine derivatives have established typical bond lengths and angles. For instance, the C-N bond lengths in pyrazine are approximately 1.334 Å to 1.35 Å, and the C-C bond length is about 1.378 Å. researchgate.net These values are influenced by the delocalization of electrons within the aromatic ring.

In more complex pyrazine derivatives, such as pyrazine-2,5-dicarboxylic acid dihydrate, X-ray diffraction has revealed that the pyrazine ring maintains its planarity. researchgate.net The crystal structure of such compounds is often stabilized by a network of hydrogen bonds. For example, in pyrazinic acid, molecules are linked into chains through O-H···N hydrogen bonds. researchgate.net Given the presence of the primary amine group and ether oxygen atoms in this compound, it is highly probable that its crystal structure would also be significantly influenced by intermolecular hydrogen bonding, potentially involving the amine protons as donors and the pyrazine nitrogen atoms or the ether oxygen as acceptors.

While a definitive crystal structure is not available, the extensive body of work on related pyrazine compounds allows for a well-founded prediction of the key structural features of this compound. It is expected to have a planar pyrazine ring with bond lengths and angles consistent with other pyrazine derivatives, and its solid-state packing will likely be dominated by hydrogen bonding interactions.

Chemical Reactivity and Derivatization Studies of 3 2 Ethoxyethoxy Pyrazin 2 Amine

Reactions of the Pyrazine (B50134) Ring System

The pyrazine ring in 3-(2-ethoxyethoxy)pyrazin-2-amine is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the amino and ethoxyethoxy substituents further modulates the ring's electronic properties and regioselectivity of reactions.

Electrophilic Aromatic Substitution (e.g., regioselective halogenation, nitration)

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally less facile than on electron-rich aromatic systems like benzene (B151609) due to the electron-withdrawing nature of the two ring nitrogen atoms. libretexts.orgmasterorganicchemistry.com However, the activating, electron-donating amino group at the 2-position and the ethoxyethoxy group at the 3-position can facilitate EAS reactions. These substituents direct incoming electrophiles to specific positions on the ring.

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the pyrazine ring to form a cationic intermediate, known as a σ-complex or arenium ion. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The aromaticity of the ring is restored by the loss of a proton from the carbon atom that was attacked by the electrophile. masterorganicchemistry.com

While specific examples of halogenation or nitration on this compound are not extensively documented in publicly available literature, the general principles of EAS on substituted pyrazines can be inferred. The amino group is a strong activating group and an ortho-, para-director. The ethoxyethoxy group is also an activating, ortho-, para-directing group. Therefore, electrophilic attack would be expected to occur at the C-5 or C-6 positions of the pyrazine ring, which are ortho and para to the amino group, respectively.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C-5 | Activated by the adjacent amino group (ortho) and ethoxyethoxy group (meta). | Favorable site for electrophilic attack. |

| C-6 | Activated by the amino group (para) and deactivated by the adjacent nitrogen. | Potential site for electrophilic attack, but may be less favored than C-5. |

It is important to note that the reaction conditions, including the nature of the electrophile and the use of a catalyst, play a significant role in determining the outcome and regioselectivity of the reaction. lumenlearning.com

Nucleophilic Aromatic Substitution (e.g., displacement of leaving groups)

Nucleophilic aromatic substitution (SNA) is a more common reaction pathway for electron-deficient aromatic systems like pyrazine. fishersci.co.ukyoutube.com This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. fishersci.co.uk For SNA to occur on the pyrazine ring of this compound, a suitable leaving group, such as a halogen, would need to be present on the ring.

The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, particularly by the electron-withdrawing nitrogen atoms of the pyrazine ring. libretexts.org The subsequent elimination of the leaving group restores the aromaticity of the ring. libretexts.org

The presence of electron-withdrawing groups on the ring can significantly facilitate SNA reactions. libretexts.org While the amino and ethoxyethoxy groups are electron-donating, the inherent electron-deficient nature of the pyrazine ring itself makes it susceptible to nucleophilic attack, especially if a good leaving group is present at the C-5 or C-6 position.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govoregonstate.edu These reactions would typically involve a halogenated derivative of this compound.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide (or triflate) in the presence of a palladium catalyst and a base. A bromo- or iodo-substituted this compound could be coupled with various boronic acids or esters to introduce new alkyl, aryl, or heteroaryl substituents onto the pyrazine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. A halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines to introduce new amino substituents. This reaction is a popular alternative to classical nucleophilic aromatic substitution for the synthesis of arylamines. fishersci.co.uk

The general mechanism for these cross-coupling reactions involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the low-valent transition metal catalyst, transmetalation with the organometallic reagent (e.g., organoboron in Suzuki coupling), and reductive elimination to form the final product and regenerate the catalyst. nih.gov

Reactivity of the Amino Group

The primary amino group at the 2-position of the pyrazine ring is a key site for functionalization. Its nucleophilic character and basicity drive its reactivity.

Amine Functionalization Reactions (e.g., acylation, alkylation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and allows it to participate in a variety of functionalization reactions.

Acylation: The amino group can be readily acylated by reacting this compound with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For instance, reacting it with an acid chloride would yield an N-(3-(2-ethoxyethoxy)pyrazin-2-yl)amide.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines, though controlling the degree of alkylation can sometimes be challenging.

These functionalization reactions are fundamental in medicinal chemistry for modifying the properties of a molecule. For example, the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides has been reported, where the amino group is part of an amide linkage. mdpi.com

Reactions Involving the Amine Lone Pair and Basicity Considerations

The lone pair of electrons on the amino group nitrogen atom imparts basic properties to the molecule. This basicity allows the amino group to be protonated by acids to form an ammonium (B1175870) salt. The basicity of the amino group in this compound is influenced by the electronic effects of the pyrazine ring. The electron-withdrawing nature of the pyrazine ring tends to decrease the basicity of the amino group compared to a simple alkylamine, as the ring delocalizes the lone pair to some extent.

The basicity is an important factor in its handling, formulation, and biological interactions. For example, in the presence of a strong acid, the amino group will be protonated, which can affect the molecule's solubility and reactivity.

Transformations of the Ethoxyethoxy Side Chain

The ethoxyethoxy side chain of this compound presents a key site for chemical modification, offering the potential to alter the compound's physicochemical properties. This section explores the chemical reactivity of this side chain, focusing on ether cleavage, oxidative stability, and the introduction of new functional groups.

Ether Cleavage Reactions

The ether linkages in the 2-ethoxyethoxy group are susceptible to cleavage under specific chemical conditions, a reaction that can be exploited to unmask a hydroxyl group and thereby create a new point for derivatization. One of the most common and effective reagents for cleaving aryl ethers is boron tribromide (BBr₃). researchgate.netnih.gov

The reaction with BBr₃ is typically performed at low temperatures, such as -78 °C to 0 °C, in an inert solvent like dichloromethane. ufp.pt The mechanism is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. nih.govufp.pt For an aryl ether, the cleavage generally occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl bromide upon workup. researchgate.net

In the case of this compound, the cleavage can potentially occur at two positions on the side chain. The reaction is expected to proceed via nucleophilic attack of a bromide ion on the carbon atom of the ether. The cleavage of mixed alkyl ethers with BBr₃ typically results in bromination at the more substituted carbon atom. sci-hub.se However, in the ethoxyethoxy chain, both ether linkages are primary. Computational studies on similar systems suggest a bimolecular mechanism may be at play for such unhindered ethers. sci-hub.se

The expected products of complete ether cleavage of the ethoxyethoxy side chain would be 3-(2-hydroxyethoxy)pyrazin-2-amine or further cleavage to 3-hydroxypyrazin-2-amine, along with bromoethane (B45996) and 1,2-dibromoethane. The precise outcome would depend on the stoichiometry of BBr₃ used and the reaction conditions.

Table 1: Predicted Ether Cleavage Reaction of this compound

| Reagent | Conditions | Predicted Products |

| Boron tribromide (BBr₃) | Dichloromethane, -78°C to 0°C | 3-(2-hydroxyethoxy)pyrazin-2-amine, 3-hydroxypyrazin-2-amine, Bromoethane, 1,2-dibromoethane |

Oxidative Stability and Proposed Degradation Pathways

The oxidative stability of this compound is influenced by both the aminopyrazine core and the ethoxyethoxy side chain. Aminopyrazine derivatives have been noted for their antioxidant properties. nih.gov For instance, coelenteramine, a 2-amino-1,4-pyrazine derivative, is a metabolite from the oxidative degradation of coelenterazine (B1669285) and exhibits excellent antioxidative properties. nih.gov This suggests that the aminopyrazine moiety in the target compound may also possess some degree of stability against certain oxidative processes.

However, the pyrazine ring and the ether side chain can undergo oxidative degradation under certain conditions. While the pyrazine ring is generally not cleaved in metabolic processes in humans and animals, it can be hydroxylated. nih.gov Bacterial degradation of pyrazines has been observed, but the specific ring cleavage mechanisms are often not fully elucidated. nih.govnih.govdeepdyve.com It is plausible that oxidation could occur at the nitrogen atoms of the pyrazine ring or at the electron-rich positions of the ring.

The ethoxyethoxy side chain is also a potential site for oxidative attack. The ether linkages can be susceptible to oxidation, potentially leading to the formation of hydroperoxides, which could then decompose to form a variety of degradation products, including aldehydes and carboxylic acids. The terminal methyl group and the methylene (B1212753) carbons of the side chain are also potential sites for oxidation.

Proposed degradation pathways under oxidative stress could involve:

Hydroxylation of the pyrazine ring: This would introduce a hydroxyl group onto the pyrazine core.

Oxidation of the side chain: This could lead to the cleavage of the ether linkages, resulting in the formation of smaller, more polar molecules.

N-oxidation: The nitrogen atoms of the pyrazine ring could be oxidized to form N-oxides.

Table 2: Potential Oxidative Degradation Products of this compound

| Site of Oxidation | Potential Degradation Products |

| Pyrazine Ring | Hydroxylated pyrazine derivatives, Pyrazine N-oxides |

| Ethoxyethoxy Side Chain | Aldehydes, Carboxylic acids, Smaller alcohols and ethers |

Potential for Terminal Hydroxyl or Other Functional Group Introduction

The introduction of new functional groups at the terminus of the ethoxyethoxy side chain would significantly expand the possibilities for creating derivatives of this compound. One of the most direct routes to achieving this is through the cleavage of the terminal ether linkage to unmask a primary hydroxyl group, as discussed in the ether cleavage section.

Once the terminal hydroxyl group is present, it can serve as a versatile handle for a wide range of subsequent chemical transformations. For example, the hydroxyl group could be:

Esterified: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) would yield esters.

Etherified: Further reaction with alkyl halides or other electrophiles would produce new ether derivatives.

Oxidized: Mild oxidation could convert the primary alcohol to an aldehyde, while stronger oxidizing agents would yield a carboxylic acid.

Converted to a leaving group: The hydroxyl group could be transformed into a better leaving group (e.g., a tosylate or mesylate), facilitating nucleophilic substitution reactions to introduce a variety of other functional groups, such as amines, azides, or thiols.

Direct functionalization of the terminal methyl group of the intact ethoxyethoxy side chain is a more challenging prospect but could potentially be achieved through C-H activation chemistry, although this would likely require specialized catalysts and reaction conditions.

Table 3: Potential Functional Group Interconversions from a Terminal Hydroxyl Group

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

| Terminal -OH | Carboxylic acid, Acid catalyst | Ester (-O-C=O)-R) |

| Terminal -OH | Alkyl halide, Base | Ether (-O-R) |

| Terminal -OH | PCC, DMP | Aldehyde (-CHO) |

| Terminal -OH | KMnO₄, H₂CrO₄ | Carboxylic acid (-COOH) |

| Terminal -OH | TsCl, Pyridine | Tosylate (-OTs) |

| Terminal Tosylate | NaN₃ | Azide (-N₃) |

| Terminal Tosylate | NaCN | Nitrile (-CN) |

Computational Chemistry and Theoretical Investigations of 3 2 Ethoxyethoxy Pyrazin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, yielding information about the molecule's energy, electron distribution, and geometry.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying molecules of this size. gsconlinepress.comrsc.orgnih.govgsconlinepress.comresearchgate.net A hypothetical DFT study of 3-(2-ethoxyethoxy)pyrazin-2-amine could be performed using a functional such as B3LYP with a 6-311G(d,p) basis set to obtain an optimized molecular geometry and to analyze its electronic properties. rsc.org

The optimized geometry would reveal key bond lengths and angles, providing a foundational understanding of the molecule's structure. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the ethoxyethoxy chain are expected to be regions of negative potential, while the amine protons and parts of the aromatic ring would show positive potential.

Table 1: Hypothetical DFT-Calculated Geometrical and Electronic Parameters for this compound

| Parameter | Value |

| Optimized Bond Lengths (Å) | |

| C2-N1 | 1.345 |

| N1-C6 | 1.330 |

| C6-C5 | 1.390 |

| C5-N4 | 1.335 |

| N4-C3 | 1.350 |

| C3-C2 | 1.410 |

| C2-N(amine) | 1.370 |

| C3-O(ether) | 1.365 |

| **Optimized Bond Angles (°) ** | |

| N1-C2-C3 | 121.5 |

| C2-C3-N4 | 118.0 |

| C3-N4-C5 | 119.5 |

| Electronic Properties | |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

The ethoxyethoxy side chain of the molecule is flexible, with several rotatable single bonds. This flexibility means the molecule can exist in multiple conformations, each with a different energy. A conformational analysis is essential to identify the most stable (lowest energy) conformations, as these are the most likely to be present at room temperature.

A systematic conformational search could be performed by rotating the dihedral angles along the C-C and C-O bonds of the side chain. The energy of each conformation would be calculated, and the results plotted on a potential energy surface. This analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformations is critical as the shape of the molecule can significantly influence its biological activity and material properties.

Table 2: Hypothetical Low-Energy Conformers and Their Relative Energies

| Conformer | Dihedral Angle 1 (°)(C-C-O-C) | Dihedral Angle 2 (°)(C-O-C-C) | Relative Energy (kcal/mol) |

| 1 | 178.5 | 179.0 | 0.00 |

| 2 | 65.2 | 178.8 | 1.25 |

| 3 | -64.8 | 179.1 | 1.28 |

| 4 | 177.9 | 68.3 | 2.10 |

Note: The data in this table is hypothetical and represents a plausible outcome of a conformational analysis.

Prediction of Spectroscopic Parameters

Computational chemistry can also predict the spectroscopic properties of a molecule, which can be a powerful tool for confirming its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts for ¹H and ¹³C atoms, when compared to experimental spectra, can help in the assignment of peaks. While absolute calculated values may differ from experimental ones, the trends and relative shifts are often very accurate.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazine-H5 | 7.85 | 135.2 |

| Pyrazine-H6 | 7.98 | 138.1 |

| Amine-NH₂ | 5.50 | - |

| O-CH₂-CH₂-O | 4.40 | 69.8 |

| O-CH₂-CH₂-O | 3.85 | 68.5 |

| O-CH₂-CH₃ | 3.60 | 66.7 |

| CH₂-CH₃ | 1.25 | 15.1 |

| Pyrazine-C2 | - | 155.4 |

| Pyrazine-C3 | - | 152.8 |

Note: The data in this table is for illustrative purposes. Chemical shifts are referenced against a standard (e.g., TMS).

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. core.ac.ukresearchgate.net These calculations are typically performed within the harmonic approximation, and the calculated frequencies are often scaled by an empirical factor to better match experimental data. The predicted IR spectrum can be used to assign the bands in an experimental spectrum to specific vibrational modes, such as C-H stretches, N-H bends, and C-O ether stretches.

Table 4: Hypothetical Calculated Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 | Medium | N-H asymmetric stretch |

| 3340 | Medium | N-H symmetric stretch |

| 3050 | Weak | Aromatic C-H stretch |

| 2980 | Strong | Aliphatic C-H stretch |

| 1620 | Strong | N-H scissoring |

| 1580 | Strong | Pyrazine ring stretch |

| 1250 | Strong | C-O ether stretch |

| 1120 | Strong | C-O ether stretch |

Note: This table presents a selection of plausible vibrational frequencies and is not exhaustive.

Molecular Docking and Interaction Studies (e.g., with catalysts or materials)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.netjetir.orgdoaj.orgfgcu.edu This is particularly useful for understanding how a molecule like this compound might interact with a biological target, such as an enzyme, or with the surface of a material, such as a catalyst.

For instance, a hypothetical docking study could explore the interaction of this compound with the active site of a specific enzyme or a metallic catalyst surface (e.g., platinum or palladium). The docking simulation would generate a series of possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions.

The results would identify the most likely binding mode and the key interactions that stabilize the complex. For example, the amine group and the nitrogen atoms of the pyrazine ring could act as hydrogen bond donors or acceptors, while the ether oxygens could also participate in hydrogen bonding. The aromatic ring could engage in π-π stacking or hydrophobic interactions. Such studies are instrumental in rational drug design and in understanding catalytic mechanisms.

Table 5: Hypothetical Molecular Docking Results with a Generic Catalyst Surface

| Binding Pose | Docking Score (kcal/mol) | Key Interactions |

| 1 | -7.5 | H-bond between amine-H and surface; Coordination of pyrazine-N to metal atom |

| 2 | -6.8 | H-bond between ether-O and surface; van der Waals contact of alkyl chain |

| 3 | -6.2 | π-stacking of pyrazine ring parallel to the surface |

Note: The data in this table is hypothetical and intended to illustrate the type of information obtained from a molecular docking study.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. While specific computational studies dedicated exclusively to the reaction mechanisms of this compound are not extensively available in peer-reviewed literature, the principles of its reactivity can be inferred from theoretical investigations of analogous pyrazine derivatives and related functional groups. Computational modeling allows for the exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies, providing a deeper understanding of the molecule's chemical behavior.

Synthesis and Functionalization Reactions

The synthesis of substituted aminopyrazines often involves nucleophilic aromatic substitution (SNAr) reactions on a halogenated pyrazine precursor. Computational studies on similar heterocyclic systems can shed light on the plausible mechanisms for the introduction of the amino and ethoxyethoxy groups onto the pyrazine ring.

DFT calculations are instrumental in mapping the potential energy surface of such reactions. For instance, the reaction of a dihalopyrazine with sodium ethoxyethoxide and subsequently with ammonia (B1221849) or an ammonia equivalent can be modeled to determine the most favorable reaction pathway. Key parameters that can be computationally determined include the activation energy barriers for the substitution at different positions on the pyrazine ring and the thermodynamic stability of the resulting isomers.

Theoretical investigations into the electronic structure of pyrazine itself reveal that the ring is electron-deficient, which generally disfavors electrophilic aromatic substitution but makes it susceptible to nucleophilic attack. researchgate.net Computational models can quantify the partial charges on the carbon atoms of the pyrazine ring in a precursor molecule, for example, 2,3-dichloropyrazine, to predict the most likely sites for nucleophilic substitution. The presence of the nitrogen atoms significantly influences the electron distribution within the ring, a factor that is precisely captured by computational methods.

Below is a hypothetical data table illustrating the type of data that could be generated from a DFT study on the final step of a possible synthesis route for this compound, specifically the amination of a precursor.

Table 1: Hypothetical Calculated Activation Energies for the Amination of 3-chloro-2-(2-ethoxyethoxy)pyrazine

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack of NH₃ | B3LYP | 6-311+G(d,p) | PCM (DMSO) | 25.8 |

| Meisenheimer complex formation | M06-2X | def2-TZVP | SMD (DMSO) | -5.2 (relative to reactants) |

| Proton transfer and leaving group departure | B3LYP | 6-311+G(d,p) | PCM (DMSO) | 15.3 |

This table is illustrative and based on typical values for similar SNAr reactions on heteroaromatic systems. The data is not from a direct study of this specific reaction.

Reactions of the Ether Side Chain

The ethoxyethoxy side chain can undergo reactions typical of ethers, most notably acid-catalyzed cleavage. Computational modeling can provide valuable insights into the mechanism of this process. The reaction would likely initiate with the protonation of one of the ether oxygen atoms. DFT calculations can determine the relative proton affinities of the two ether oxygens to predict which is more likely to be protonated.

Following protonation, the C-O bond can be cleaved via either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate and the nature of the nucleophile. youtube.commasterorganicchemistry.com Computational modeling can be used to calculate the energies of the transition states for both pathways, thereby predicting the operative mechanism. For instance, if the cleavage occurs at the bond between the pyrazine ring and the ether side chain, the stability of the resulting pyrazinyl cation or the accessibility of the carbon for backside attack would be critical factors that can be assessed computationally.

Table 2: Hypothetical Calculated Parameters for the Acid-Catalyzed Cleavage of the Ether Linkage in this compound

| Parameter | Computational Method | Basis Set | Calculated Value |

| Proton Affinity of Ether Oxygen (adjacent to pyrazine) | B3LYP | 6-311+G(d,p) | 205 kcal/mol |

| Proton Affinity of Terminal Ether Oxygen | B3LYP | 6-311+G(d,p) | 201 kcal/mol |

| C-O Bond Length (Å) | B3LYP | 6-311+G(d,p) | 1.37 |

| C-O Bond Length (Protonated, Å) | B3LYP | 6-311+G(d,p) | 1.45 |

This table is illustrative and presents the type of data that would be generated from a computational study. The values are hypothetical.

Non Biological Applications and Advanced Materials Research

Role in Polymer Science and Engineering

The bifunctional nature of 3-(2-Ethoxyethoxy)pyrazin-2-amine, possessing a reactive amine group and a modifiable pyrazine (B50134) ring, positions it as a candidate for incorporation into polymeric structures. The ethoxyethoxy side chain further introduces properties such as flexibility and polarity, which can be advantageous in designing specialized polymers.

Potential as a Monomer or Cross-linking Agent for Specific Material Properties

With its primary amine group, this compound can theoretically act as a monomer in polymerization reactions. It can participate in step-growth polymerization with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamides, polyimides, or polyureas. The incorporation of the pyrazine ring into the polymer backbone would be expected to enhance thermal stability and introduce specific electronic properties. The flexible ethoxyethoxy side chain could lower the glass transition temperature (Tg) of the resulting polymer, imparting elastomeric or flexible plastic characteristics.

As a cross-linking agent, the diamine functionality (considering the two nitrogen atoms in the pyrazine ring could be activated or functionalized) could be used to create network polymers. These cross-linked materials could exhibit enhanced mechanical strength, solvent resistance, and thermal stability. For instance, it could be used to cure epoxy resins, where the amine group would react with the epoxide rings to form a rigid thermoset material. The ether linkages in the side chain could improve the impact strength and toughness of the cured resin.

| Potential Polymer System | Role of this compound | Anticipated Material Properties |

| Polyamides/Polyimides | Monomer (with diacids/dianhydrides) | Enhanced thermal stability, potential for charge transport, increased solubility in organic solvents. |

| Polyureas | Monomer (with diisocyanates) | Improved flexibility and elasticity, good adhesion properties. |

| Epoxy Resins | Cross-linking Agent/Curing Agent | Increased toughness and impact resistance, modified dielectric properties. |

| Coordination Polymers | Ligand-Monomer (with metal ions) | Potential for catalytic activity, gas sorption, and unique magnetic or optical properties. researchgate.net |

This table presents hypothetical applications based on the chemical structure of this compound and known principles of polymer chemistry. Specific experimental data for this compound is not currently available.

Application as a Solvent or Additive in Material Formulations

The chemical structure of this compound suggests its potential as a specialized solvent or additive. The polar ether linkages and the nitrogen atoms of the pyrazine ring can engage in hydrogen bonding and dipole-dipole interactions, potentially enabling it to dissolve a range of polar polymers or other organic materials. Its relatively high boiling point, inferred from its molecular weight and polar functional groups, would make it suitable for high-temperature processing applications.

As an additive, it could function as a plasticizer, where the flexible ethoxyethoxy chains would increase the free volume between polymer chains, lowering the Tg and making the material more pliable. Furthermore, the pyrazine moiety could act as a thermal stabilizer or an antioxidant in certain polymer formulations, protecting the material from degradation at high temperatures or upon exposure to UV radiation. Pyrazine derivatives have been noted for their use as additives in various contexts, including in e-cigarette liquids, indicating their compatibility with organic formulations. nih.gov

Catalytic Applications and Ligand Design

The nitrogen-containing heterocyclic structure of pyrazine is a well-established platform for the design of ligands in coordination chemistry and catalysis. The pyrazine-amine scaffold, in particular, offers multiple coordination sites for metal ions.

Pyrazine Derivatives as Ligands in Homogeneous Catalysis

Pyrazine and its derivatives are known to act as ligands for a variety of transition metals, forming stable coordination complexes that can function as homogeneous catalysts. acs.org The two nitrogen atoms of the pyrazine ring can coordinate to a metal center, and the amine group on this compound provides an additional coordination site. This allows for the formation of pincer-type ligands, which are known to stabilize metal centers in various oxidation states and create a well-defined coordination sphere for catalytic reactions. For example, manganese pincer complexes have been utilized for the synthesis of pyrazine derivatives through dehydrogenative coupling reactions. acs.orgnih.gov Iron complexes with bis(imino)pyrazine ligands have also been studied for their redox properties and catalytic potential. rsc.org

The electronic properties of the pyrazine ring, being more π-acidic than pyridine, can influence the catalytic activity of the metal center by affecting the back-bonding to other ligands. rsc.org The ethoxyethoxy substituent could modulate the solubility of the resulting catalyst, potentially allowing for catalysis in a broader range of solvents, including more polar media.

| Metal Center | Potential Catalytic Application | Role of Pyrazine-Amine Ligand |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilize the active Pd(0)/Pd(II) catalytic cycle. |

| Rhodium (Rh) / Ruthenium (Ru) | Hydrogenation, hydroformylation | Tune the electronic and steric environment of the metal center for improved selectivity. |

| Iron (Fe) / Cobalt (Co) | Redox catalysis, hydrosilylation | Act as a redox-active ligand, participating in the catalytic cycle. rsc.org |

| Manganese (Mn) | Dehydrogenative coupling | Form stable pincer complexes that facilitate the reaction. acs.orgnih.gov |

This table illustrates potential catalytic applications based on the known coordination chemistry of pyrazine derivatives. Specific catalytic studies involving this compound have not been reported.

Development of Novel Catalytic Systems Incorporating the Pyrazine-Amine Scaffold

The pyrazine-amine scaffold is a versatile building block for creating more complex ligand architectures. The amine group can be readily functionalized to introduce chiral centers for asymmetric catalysis or to attach the ligand to a solid support for heterogeneous catalysis. The amyloid architecture, for instance, can provide a scaffold for enzyme-like catalysts, and similarly, the pyrazine-amine structure could be integrated into larger supramolecular assemblies to create novel catalytic systems. wikipedia.org

The development of catalysts based on earth-abundant metals is a significant area of research, and pyrazine-based ligands have shown promise in this regard. The ability to fine-tune the electronic and steric properties of the ligand by modifying the substituents on the pyrazine ring makes the pyrazine-amine scaffold an attractive target for the development of new, cost-effective, and environmentally benign catalytic systems.

Contributions to Electronic and Photonic Materials

Pyrazine-based compounds are of growing interest in the field of organic electronics due to their inherent electron-deficient nature, which makes them suitable as n-type materials or as electron-accepting units in donor-acceptor (D-A) architectures.

Pyrazine has a higher electron affinity than pyridine, making it a better electron acceptor. nih.gov This property is crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The incorporation of pyrazine derivatives into π-conjugated materials has been a subject of recent research for various optoelectronic applications. nih.govrsc.org

The structure of this compound, with its electron-deficient pyrazine core and electron-donating amine group, represents an intramolecular D-A system. The ethoxyethoxy chain, while not directly contributing to the electronic conjugation, can significantly impact the material's morphology and processability. By enhancing solubility, it can facilitate the formation of uniform thin films, which is critical for device performance. The flexible side chains can also influence the molecular packing in the solid state, which in turn affects charge transport properties.

| Potential Application | Function of this compound | Key Structural Features |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | Electron-deficient pyrazine ring. |

| Organic Photovoltaics (OPVs) | Electron acceptor material or part of a D-A copolymer. | Intramolecular D-A character, tunable solubility from the ethoxyethoxy group. |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transport layer (ETL) or host material for emissive dopants. | High electron affinity of the pyrazine core. |

| Dye-Sensitized Solar Cells (DSSCs) | Component of an organic dye sensitizer. | Anchoring group (amine) and electron-accepting core (pyrazine). |

This table outlines potential applications in electronic and photonic materials based on the known properties of pyrazine derivatives. Specific performance data for this compound in such devices is not available in the current literature.

Incorporation into Conjugated Polymer Systems

There is currently no available scientific literature detailing the successful incorporation of this compound as a monomer into conjugated polymer systems. Research in this specific area has not been published, and therefore, no data on polymerization methods, polymer properties, or performance characteristics can be reported.

Exploration in Optoelectronic Devices

Consistent with the lack of research on its use in conjugated polymers, there are no published studies on the exploration or application of this compound in optoelectronic devices. Consequently, there is no data to present regarding its performance in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other related technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Ethoxyethoxy)pyrazin-2-amine, and how can purity be optimized?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, substituting halogenated pyrazine derivatives (e.g., 3-bromopyrazin-2-amine) with 2-ethoxyethoxy groups under basic conditions. Purification typically employs preparative HPLC (≥95% purity) followed by lyophilization, as demonstrated in similar pyrazine-amine syntheses .

- Key Considerations : Monitor reaction progress via TLC or HPLC-MS to avoid side products like over-alkylation. Use anhydrous solvents to prevent hydrolysis of the ethoxyethoxy group.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., absence of residual halogen in / NMR).

- IR : Identify characteristic N-H stretches (~3350 cm) and ether C-O-C bands (~1100 cm) .

- Mass Spectrometry : Compare experimental molecular weight (e.g., ESI-MS) with theoretical values (CHNO, ~196.22 g/mol) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Store samples in dark, inert atmospheres (e.g., argon) at room temperature and -20°C.

- Analyze degradation via HPLC at intervals (e.g., 0, 1, 3 months). Pyrazine derivatives are prone to oxidation; consider adding antioxidants like BHT .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with kinase targets like SHP2?

- Methodology : Use molecular docking (e.g., AutoDock Vina) and MD simulations to map interactions in allosteric pockets. Reference structural data from X-ray crystallography of SHP2 inhibitors (e.g., SHP099), where pyrazin-2-amine derivatives form hydrogen bonds with Asp489 and hydrophobic contacts with Leu503 .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays.

Q. What strategies resolve contradictions in activity data between in vitro and cellular models for this compound?

- Methodology :

- In vitro : Test enzymatic inhibition (e.g., SHP2 phosphatase activity) using purified proteins.

- Cellular : Assess efficacy in cancer cell lines (e.g., NCI-H358) with SHP2-dependent signaling. Discrepancies may arise from off-target effects or poor membrane permeability; address via prodrug derivatization or formulation optimization (e.g., liposomal encapsulation) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.